molecular formula C5H6NO3P B3068523 Pyridin-4-ylphosphonic acid CAS No. 58816-01-6

Pyridin-4-ylphosphonic acid

Cat. No.: B3068523
CAS No.: 58816-01-6
M. Wt: 159.08 g/mol
InChI Key: MRIJGWKJWWKGKW-UHFFFAOYSA-N
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Description

Pyridin-4-ylphosphonic acid is an organophosphorus compound characterized by a pyridine ring substituted with a phosphonic acid group at the 4-position

Mechanism of Action

Target of Action

Phosphonic acids are known to react with all transition metal cations and with many metal oxides . This suggests that Pyridin-4-ylphosphonic acid may interact with these entities in biological systems.

Biochemical Pathways

It’s worth noting that pyrimidine and purine biosynthetic pathways are highly conserved in nature and proceed via different biochemical strategies . As a pyridine derivative, this compound might potentially influence these pathways, but this is purely speculative and requires further investigation.

Safety and Hazards

Direct exposure to phosphonic acid may cause skin and eye irritation . If ingested or inhaled, it can harm the respiratory system and digestive tract . Hence, it is essential to handle this chemical compound with adequate protection and care .

Future Directions

Phosphinic and phosphonic acids are of great importance due to their biological activity . Most of them are known as antibacterial agents . Multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens may cause major problems in the treatment of bacterial infections . Therefore, the development of new phosphonic acids and their applications is a promising field for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-ylphosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid reagents. One common method is the cross-coupling reaction between 4-bromopyridine and diethyl phosphite, catalyzed by palladium complexes such as Pd(PPh3)4 . This reaction proceeds under mild conditions and yields the desired phosphonic acid derivative after hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-ylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while substitution reactions can produce various functionalized pyridine derivatives .

Comparison with Similar Compounds

Pyridin-4-ylphosphonic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions .

Properties

IUPAC Name

pyridin-4-ylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIJGWKJWWKGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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